molecular formula C15H16N2O2S2 B15026659 6-(Butylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile

6-(Butylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile

Cat. No.: B15026659
M. Wt: 320.4 g/mol
InChI Key: OBEAOIDACKPLJX-UHFFFAOYSA-N
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Description

6-(Butylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile is a complex organic compound with a unique structure that includes a thiazine ring, a hydroxyphenyl group, and a butylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with a thioamide under acidic conditions to form the thiazine ring. The butylsulfanyl group is then introduced via nucleophilic substitution using butylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Butylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Butylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Butylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. The thiazine ring can interact with metal ions, potentially affecting metalloproteins .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile
  • 6-(Ethylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile
  • 6-(Propylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile

Uniqueness

6-(Butylsulfanyl)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile is unique due to the presence of the butylsulfanyl group, which can influence its lipophilicity and biological activity. The longer alkyl chain may enhance its ability to interact with hydrophobic regions of proteins or cell membranes, potentially leading to different biological effects compared to its shorter-chain analogs.

Properties

Molecular Formula

C15H16N2O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

6-butylsulfanyl-2-(2-hydroxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazine-5-carbonitrile

InChI

InChI=1S/C15H16N2O2S2/c1-2-3-8-20-15-11(9-16)13(19)17-14(21-15)10-6-4-5-7-12(10)18/h4-7,14,18H,2-3,8H2,1H3,(H,17,19)

InChI Key

OBEAOIDACKPLJX-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(C(=O)NC(S1)C2=CC=CC=C2O)C#N

Origin of Product

United States

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